2-Oxododecanoic acid

Description

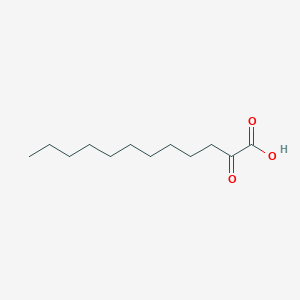

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22O3 |

|---|---|

Molecular Weight |

214.3 g/mol |

IUPAC Name |

2-oxododecanoic acid |

InChI |

InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h2-10H2,1H3,(H,14,15) |

InChI Key |

MIMUDKBBERJQHQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCC(=O)C(=O)O |

Origin of Product |

United States |

Occurrence and Biological Relevance

Presence in Natural Products and Biological Systems

2-Oxododecanoic acid has been identified as a metabolite in both plants and algae. nih.govebi.ac.uk Its presence has also been noted in royal jelly, a secretion from honey bees. researchgate.net While it is a naturally occurring fatty acid derivative, its biological activities are often studied in the context of related compounds. For instance, it is structurally related to 2-alkynoic fatty acids, which are known for a diverse range of biological activities.

In the plant kingdom, the treatment of Arabidopsis roots with the bacterium Pseudomonas fluorescens SS101 led to a greater accumulation of oxodecanoic acid, suggesting it could be a potential substrate for the chain elongation process in the biosynthesis of glucosinolates. universiteitleiden.nl Furthermore, the amide hydrolysis of N-acyl-L-homoserine lactones, which are signaling molecules in bacteria, can yield 3-oxo-dodecanoic acid, a structurally similar compound, though 3-oxo-dodecanoic acid itself did not show significant effects on plant root length in the study. acs.org

Below is a table summarizing the identified natural sources of this compound and related compounds.

| Compound Name | Natural Source(s) |

| This compound | Plants, Algae nih.govebi.ac.uk, Royal Jelly researchgate.net |

| Oxodecanoic acid | Arabidopsis (accumulation enhanced by Pseudomonas fluorescens treatment) universiteitleiden.nl |

| 3-Oxo-dodecanoic acid | Product of N-acyl-L-homoserine lactone hydrolysis acs.org |

Intermediary Role in Metabolic Pathways

This compound plays a significant role as an intermediate in several metabolic pathways, most notably in the alpha-oxidation of fatty acids.

Alpha-Oxidation of Fatty Acids:

Alpha-oxidation is a metabolic process that breaks down fatty acids by removing one carbon at a time from the carboxyl end. wikipedia.org This pathway is particularly important for the degradation of branched-chain fatty acids, such as phytanic acid, which cannot be metabolized through the more common beta-oxidation pathway due to the presence of a methyl group on the β-carbon. wikipedia.orgnepjol.info

The degradation of phytosphingosine, a long-chain base found in sphingolipids, involves its conversion to 2-hydroxy palmitic acid, which then undergoes alpha-oxidation to form pentadecanoic acid (a C15 fatty acid). pnas.org this compound is an intermediate in this type of pathway for shorter chain fatty acids. The general steps of alpha-oxidation where a 2-oxo acid intermediate is formed are:

The fatty acid is hydroxylated at the α-carbon to form a 2-hydroxy fatty acid.

This 2-hydroxy fatty acid is then oxidized to a 2-oxo fatty acid (such as this compound).

The 2-oxo fatty acid is subsequently decarboxylated, yielding a fatty acid that is one carbon shorter. igntu.ac.in

2-Oxocarboxylic Acid Metabolism:

This compound belongs to the broader class of 2-oxocarboxylic acids (or alpha-keto acids). These molecules are central to metabolism, serving as key intersections between carbohydrate, fat, and protein metabolism. genome.jp Pathways involving 2-oxocarboxylic acids include the citric acid cycle and amino acid biosynthesis and degradation. creative-proteomics.comlibretexts.org For example, in the biosynthesis of long-chain aliphatic glucosinolates in plants, 2-oxo acids undergo condensation with acetyl-CoA to extend the carbon chain. universiteitleiden.nl

The following table outlines the key metabolic pathways in which this compound or related 2-oxo acids function as intermediates.

| Metabolic Pathway | Role of 2-Oxo Acid Intermediate | Key Enzymes/Processes |

| Alpha-Oxidation | Intermediate in the removal of one carbon unit from a fatty acid. | Fatty acid alpha-hydroxylase, 2-hydroxyacyl-CoA lyase, Aldehyde dehydrogenase wikipedia.orgpnas.org |

| 2-Oxocarboxylic Acid Metabolism | Substrate for chain extension and other modifications. | Condensation with acetyl-CoA universiteitleiden.nlgenome.jp |

| Glucosinolate Biosynthesis (in plants) | Substrate for side chain elongation. | MAM1/MAM3 proteins universiteitleiden.nl |

Chemical Synthesis and Biocatalytic Production of 2 Oxododecanoic Acid and Its Analogs

Laboratory-Scale Synthetic Methodologies for Alpha-Keto Acids

Conventional chemical synthesis of alpha-keto acids has been well-established, employing a variety of methods such as oxidation reactions and convergent synthetic approaches. These methods are often efficient but can rely on harsh conditions or hazardous reagents. mdpi.com

Oxidation Reactions for Alpha-Keto Acid Generation

Oxidation reactions are a primary method for generating alpha-keto acids. These strategies often involve the oxidation of corresponding alpha-hydroxy acids or other suitable precursors. A variety of oxidizing agents can be employed, including potassium permanganate (B83412) and selenium dioxide. mdpi.com These methods are valued for their high efficiency and atom economy. mdpi.com

A notable method for the chemoselective oxidation of α-hydroxy acids to α-keto acids utilizes the nitroxyl (B88944) radical catalyst 2-azaadamantane (B3153908) N-oxyl (AZADO). organic-chemistry.org This process can use molecular oxygen as a co-oxidant, which is advantageous for its green chemistry profile. organic-chemistry.org Another approach involves the use of a recyclable, bifunctional iron nanocomposite to catalyze the oxidation of alkenes to α-keto acids with tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org

Visible light has also been harnessed to promote the conversion of β-ketonitriles into α-ketoesters under catalyst-free conditions, proceeding through singlet oxygen generation. organic-chemistry.org Furthermore, copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols using molecular oxygen provides a route to a broad range of α-ketoesters. organic-chemistry.org

| Oxidation Method | Starting Material | Key Reagents/Catalysts | Product | Key Features |

| Nitroxyl Radical Catalysis | α-Hydroxy acids | 2-azaadamantane N-oxyl (AZADO), Molecular Oxygen | α-Keto acids | Chemoselective, uses molecular oxygen as co-oxidant. organic-chemistry.org |

| Iron Nanocomposite Catalysis | Alkenes | Recyclable iron nanocomposite, TBHP | α-Keto acids | Efficient for various functionalized alkenes. organic-chemistry.org |

| Photocatalysis | β-Ketonitriles | Visible light, Singlet oxygen | α-Ketoesters | Green and mild, catalyst-free conditions. organic-chemistry.org |

| Copper-Catalyzed Aerobic Oxidation | Acetophenones, Alcohols | Copper catalyst, Molecular oxygen | α-Ketoesters | Broad substrate scope. organic-chemistry.org |

Convergent Synthetic Approaches for 2-Oxododecanoic Acid Derivatives

Convergent synthesis offers an efficient strategy for constructing complex molecules like derivatives of this compound by preparing separate fragments of the molecule and then joining them together. This approach has been successfully used to prepare differently substituted 2-amino-8-oxodecanoic acids (Aodas), which are present in naturally occurring histone deacetylase (HDAC) inhibitors. nih.govacs.org

A key step in some convergent syntheses involves the Horner-Wadsworth-Emmons (HWE) olefination. For instance, an aldehyde can be reacted with a β-keto phosphonate (B1237965) under basic conditions (e.g., Ba(OH)₂·8H₂O) to form an enone, a precursor for further transformations. researchgate.net

Stereoselective Synthesis of Related Alpha-Keto Acid Structures

The control of stereochemistry is crucial in the synthesis of biologically active molecules. Several methods have been developed for the stereoselective synthesis of alpha-keto acid structures and their derivatives.

One notable example is the highly stereoselective synthesis of α-keto-deoxy-D-glycero-D-galacto-nonulosonic acid (KDN) glycosides. This was achieved using a 1-adamantyl thioglycoside derivative of KDN with a 4,5-O-carbonate protecting group. nih.govnih.gov This donor, when activated with N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH), proved to be highly efficient and α-selective in glycosylation reactions. nih.govnih.gov

Another powerful strategy for accessing unnatural α-amino acids involves the stereoselective C-radical addition to a chiral glyoxylate-derived sulfinyl imine, promoted by visible light photoredox catalysis. chemrxiv.org This method allows for the use of common carboxylic acids as radical precursors without the need for prior derivatization. chemrxiv.org The reaction utilizes an organic acridinium-based photocatalyst and proceeds with near-stoichiometric amounts of the imine and the carboxylic acid radical precursor. chemrxiv.org

Furthermore, the stereoselective addition of alcohol nucleophiles to glycosyl bromide donors can be catalyzed by phenanthrolines to produce α-glycosylated carboxylic acids with high selectivity. rsc.org Theoretical and experimental data suggest that hydrogen bonding between the carboxylic acid and the catalyst-intermediate complex plays a crucial role in determining the stereoselectivity. rsc.org

Biocatalytic and Chemoenzymatic Production Strategies

Biocatalysis and chemoenzymatic synthesis are emerging as powerful and sustainable alternatives to traditional chemical methods for producing this compound and other oxo fatty acids. These approaches leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations under mild conditions.

Multi-Enzyme Cascade Systems for Oxo Fatty Acid Synthesis

Multi-enzyme cascade reactions, where several enzymatic transformations occur in a single pot, offer significant advantages, including reduced processing time and costs. researchgate.net These systems are particularly effective for the synthesis of oxo fatty acids from renewable resources like vegetable oils. sciepublish.com

One such system converts fatty acids into α-ketoacids through a biocatalytic oxidative cascade. nih.gov This process can employ a P450 monooxygenase for the regioselective α-hydroxylation of the fatty acid, followed by an α-hydroxyacid oxidase for the enantioselective oxidation of the resulting α-hydroxy acid. nih.gov A key feature of this cascade is the internal recycling of the oxidant, hydrogen peroxide (H₂O₂), which minimizes the degradation of the keto acid product and enhances the biocatalyst's lifetime. nih.gov For example, decanoic acid was converted to 2-oxodecanoic acid with up to 93% conversion using this method. nih.gov

The synthesis of ω-aminododecanoic acid, a monomer for nylon 12, can be achieved from dodecanoic acid through a three-step enzymatic cascade involving a monooxygenase, an alcohol dehydrogenase (ADH), and a ω-transaminase (ω-TA). rsc.org The second step in this pathway generates 1this compound from 12-hydroxydodecanoic acid, catalyzed by an ADH. rsc.org

| Enzyme Cascade System | Initial Substrate | Key Enzymes | Intermediate/Product | Key Features |

| P450-α-HAO Cascade | Decanoic Acid | P450 monooxygenase, α-hydroxyacid oxidase (α-HAO) | 2-Oxodecanoic Acid | Internal H₂O₂ recycling, high conversion (up to 93%). nih.gov |

| Nylon Monomer Synthesis Cascade | Dodecanoic Acid | P450 monooxygenase, Alcohol dehydrogenase (ADH), ω-Transaminase (ω-TA) | 1this compound (intermediate) | Produces a valuable polymer monomer from a renewable fatty acid. rsc.org |

Microbial Engineering Approaches for Enhanced Production

Microbial cell factories provide a promising platform for the sustainable production of organic acids. researchgate.netnih.gov Through metabolic engineering, microorganisms can be reprogrammed to efficiently produce target molecules like this compound.

Key strategies in microbial engineering include improving the catalytic efficiency of enzymes, balancing biosynthetic pathways to reduce byproducts, strengthening metabolic flux towards the desired product, and optimizing the metabolic network. researchgate.netnih.gov For instance, engineered Escherichia coli has been used for the biocatalytic synthesis of trans-2-decenoic acid from decanoic acid, with optimization of fermentation conditions leading to a significant increase in product titer. mdpi.com

In one study, Pseudomonas putida KT2440 was engineered to produce 2-oxo-carboxylates from glycerol, a surplus byproduct from biofuel production. nih.gov By deleting the lldR gene, the researchers achieved constitutive expression of NAD-independent lactate (B86563) dehydrogenases (iLDHs). nih.gov Further improvement was seen with the heterologous expression of Vitreoscilla hemoglobin (VHb), which enhanced the biotransformation activity. nih.gov This engineered strain efficiently produced pyruvate (B1213749) and 2-oxobutyrate from their corresponding hydroxy acids. nih.gov

These microbial engineering approaches demonstrate the potential to create robust and efficient biocatalysts for the production of valuable oxo fatty acids from renewable feedstocks. The development of such microbial cell factories is a key step towards more sustainable chemical manufacturing processes. rsc.orgmdpi.com

Cofactor Regeneration Systems in Biocatalytic Processes

The efficiency and economic viability of biocatalytic processes, particularly those involving oxidoreductases for the synthesis of compounds like this compound, are often dependent on the regeneration of expensive nicotinamide (B372718) cofactors such as NAD⁺/NADH and NADP⁺/NADPH. nih.govillinois.edu These cofactors are utilized in stoichiometric amounts, making their continuous in situ regeneration a critical aspect of process design. illinois.eduul.ie Effective regeneration systems can significantly increase the total turnover number (TTN), which represents the moles of product formed per mole of cofactor, making the process economically feasible. illinois.edu

Enzymatic and whole-cell-based methods are the most developed and commonly employed strategies for cofactor recycling. researchgate.netsciepublish.com These systems typically involve coupling the primary synthesis reaction with a secondary reaction catalyzed by a sacrificial enzyme that restores the cofactor to its active state. sciepublish.com

Enzyme-Coupled Regeneration Systems

In enzyme-coupled systems, a dehydrogenase is commonly used to regenerate the reduced cofactor (NADH or NADPH) required by the primary synthesis enzyme. This approach is widely used for the production of chiral alcohols, amino acids, and other fine chemicals from keto-acid precursors. mdpi.com The selection of the regeneration enzyme is based on factors like cost-effectiveness, stability, and the generation of non-interfering byproducts. sciepublish.com

Key enzymes used for this purpose include:

Formate (B1220265) Dehydrogenase (FDH): This enzyme catalyzes the oxidation of formate to carbon dioxide, a gaseous byproduct that can be easily removed from the reaction mixture, driving the reaction forward. illinois.edu The FDH from Candida boidinii is frequently used for NADH regeneration in industrial processes. illinois.edu

Glucose Dehydrogenase (GDH): GDH utilizes glucose, an inexpensive substrate, to reduce NAD⁺ or NADP⁺. nih.govacs.org This system is highly efficient and has been successfully applied in the synthesis of various compounds, including D-branched-chain amino acids from their corresponding 2-oxo acids. nih.gov

Alcohol Dehydrogenases (ADHs): ADHs can regenerate cofactors by oxidizing a cheap alcohol, such as 2-propanol (isopropanol), to the corresponding ketone (acetone). uniovi.es For instance, an NADP-dependent ADH has been used to supply NADPH for cytochrome P450 monooxygenase-catalyzed reactions. uniovi.es

A comparative overview of common enzymatic regeneration systems is presented below.

Table 1: Comparison of Common Enzymatic Cofactor Regeneration Systems This table is interactive. You can sort and filter the data.

| Regeneration Enzyme | Co-substrate | Byproduct | Cofactor Specificity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide (CO₂) | Primarily NAD⁺ | Inexpensive substrate; byproduct is easily removed and does not affect pH. illinois.edu | Lower stability compared to other dehydrogenases. |

| Glucose Dehydrogenase (GDH) | Glucose | Gluconolactone (B72293) | NAD⁺ and NADP⁺ | High stability; inexpensive substrate. nih.gov | The byproduct gluconolactone can hydrolyze to gluconic acid, lowering the pH. |

| Alcohol Dehydrogenase (ADH) | Isopropanol | Acetone | NAD⁺ or NADP⁺ | Inexpensive substrate and byproduct. uniovi.es | Substrate or byproduct may inhibit the primary enzyme. |

| Phosphite Dehydrogenase (PTDH) | Phosphite | Phosphate | NAD⁺ and NADP⁺ | Substrate and byproduct are generally innocuous to enzymes; can regenerate both NADH and NADPH. illinois.edu | Enzyme may be less readily available or more costly. |

Whole-Cell Biocatalyst Regeneration

To overcome the need for costly purification of multiple enzymes, whole-cell biocatalysts are frequently engineered to contain both the primary synthesis enzyme and the cofactor regeneration system. nih.govacs.org This approach leverages the cell's own metabolic machinery or co-expresses the necessary enzymes within a single host organism, such as Escherichia coli. acs.orgnih.gov

For example, in the synthesis of 10-hydroxy-2-decenoic acid, a P450 monooxygenase was co-expressed with glucose dehydrogenase (GDH) from Bacillus subtilis in E. coli. acs.org The GDH efficiently regenerated the NAD(P)H consumed by the P450 enzyme, significantly improving the catalytic performance of the terminal hydroxylation reaction. acs.org This strategy creates a self-sufficient catalyst, reducing the need for external addition of expensive cofactors. nih.gov

Similarly, modular single-cell catalysts have been designed for the amination of α-ketoacids. nih.gov These systems combine a transaminase with an amino acid dehydrogenase and a third enzyme for NADH regeneration, such as FDH or GDH, all within one cell. nih.govresearchgate.net This "plug-and-play" approach allows for flexible combination of enzymes tailored to a specific substrate. nih.gov

The table below summarizes research findings on whole-cell biocatalysis featuring integrated cofactor regeneration for the production of compounds structurally related to this compound.

Table 2: Examples of Whole-Cell Biocatalysis with Integrated Cofactor Regeneration This table is interactive. You can sort and filter the data.

| Target Product | Primary Enzyme(s) | Regeneration Enzyme | Host Organism | Key Finding | Reference |

|---|---|---|---|---|---|

| 10-Hydroxy-2-decenoic acid | P450 monooxygenase (CYP153A33/M228L-CPRBM3) | Glucose Dehydrogenase (GDH) | E. coli | Co-expression of GDH improved the catalytic performance for the terminal hydroxylation of trans-2-decenoic acid. | acs.org |

| L-Isoleucine (from α-keto-β-methylvalerate) | Transaminase (AvtA), Alanine Dehydrogenase (AlaDH) | Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH) | E. coli | A modular single-cell catalyst achieved up to 96% conversion for the amination of the keto acid with enzyme-coupled NADH regeneration. | nih.gov |

| D-Leucine (from 2-oxo-4-methylvaleric acid) | D-amino acid dehydrogenase | Glucose Dehydrogenase (GDH) | In vitro (thermostable enzymes) | The two-enzyme system achieved >99% yield and >99% optical purity for the conversion of the 2-oxo acid. | nih.gov |

| 2-Phenylethanol | Transaminase, Alcohol Dehydrogenase | Glutamate (B1630785) Dehydrogenase | E. coli | A cofactor self-sufficient system was developed where glutamate dehydrogenase simultaneously regenerated the cosubstrate and redox equivalents (NAD(P)H). | nih.gov |

Other advanced strategies for cofactor regeneration include electrochemical methods, which use an electrode to directly or indirectly regenerate the cofactor, and photochemical approaches that utilize light energy. rsc.orgrsc.org These methods offer alternatives to enzyme-based systems but may present their own challenges, such as mediator stability and enzyme deactivation. rsc.org

Enzymology and Mechanistic Studies of Reactions Involving 2 Oxododecanoic Acid

Characterization of Enzymes Acting on Alpha-Keto Fatty Acids

Several classes of enzymes are known to catalyze reactions involving alpha-keto acids, and their activity on long-chain substrates like 2-oxododecanoic acid is of significant interest. These enzymes include dehydrogenases, decarboxylases, and oxygenases.

Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex: This mitochondrial multi-subunit enzyme complex plays a crucial role in the catabolism of branched-chain amino acids by catalyzing the oxidative decarboxylation of their corresponding alpha-keto acids. wikipedia.org While its primary substrates are alpha-ketoisovalerate, alpha-ketoisocaproate, and alpha-keto-beta-methylvalerate, the BCKDH complex exhibits a relatively broad substrate specificity. wikipedia.org It is capable of oxidizing other alpha-keto acids, including those with linear aliphatic chains, suggesting it may act on this compound, although this specific activity is not as well-characterized as its action on shorter, branched-chain substrates. wikipedia.orgnih.gov The complex consists of three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoyl dehydrogenase (E3). wikipedia.org

2-Keto Acid Decarboxylases (KDCs): These enzymes, often dependent on thiamine (B1217682) pyrophosphate (TPP), catalyze the non-oxidative decarboxylation of alpha-keto acids to produce aldehydes. nih.govasm.org While many KDCs prefer smaller substrates like pyruvate (B1213749) or branched-chain keto acids, some exhibit broad substrate ranges. asm.org For instance, a branched-chain α-keto acid decarboxylase (KdcA) from Lactococcus lactis has been identified and shown to have the highest activity with branched-chain α-keto acids but is also active on other keto acids. asm.org Engineering efforts have focused on modifying KDCs to enhance their activity towards longer-chain substrates, indicating that wild-type enzymes may have low but present activity on molecules like this compound. google.com

Cytochrome P450 Enzymes: Certain cytochrome P450s are capable of oxidizing fatty acids and their derivatives. Cytochrome P450BM-3 (CYP102) from Bacillus megaterium oxidizes omega-oxo fatty acids, including 1this compound, converting them exclusively to the corresponding alpha,omega-dicarboxylic acids. nih.gov Another relevant enzyme is CYP52A21 from Candida albicans, a fatty acid hydroxylase. nih.gov This enzyme can produce 1this compound through the oxidation of 12-halododecanoic acids, demonstrating the involvement of P450s in both the synthesis and potential further metabolism of this compound. nih.govnih.gov The carboxyl group of the fatty acid is essential for binding to CYP52A21. nih.gov

| Enzyme Class | Example Enzyme | Source Organism | Reaction Catalyzed with Long-Chain Alpha-Keto Acids | Cofactors |

|---|---|---|---|---|

| Alpha-Keto Acid Dehydrogenase | BCKDH Complex | Mammalian Mitochondria | Oxidative decarboxylation | Thiamine pyrophosphate (TPP), Lipoate, FAD, NAD+ |

| 2-Keto Acid Decarboxylase | KdcA | Lactococcus lactis | Non-oxidative decarboxylation | Thiamine pyrophosphate (TPP), Mg2+ |

| Cytochrome P450 | CYP102 (P450BM-3) | Bacillus megaterium | Oxidation to α,ω-diacid | NADPH |

| Cytochrome P450 | CYP52A21 | Candida albicans | Formation from 12-halododecanoic acids | NADPH |

Reaction Kinetics and Substrate Specificity Elucidation

The efficiency and substrate preference of enzymes acting on this compound are determined through kinetic studies. While comprehensive kinetic data for this compound itself are limited, studies on related substrates provide significant insights.

BCKDH Complex: The BCKDH complex generally shows lower Km values (higher affinity) for its canonical branched-chain substrates compared to other alpha-keto acids like pyruvate. wikipedia.org The activity on linear alpha-keto acids like 2-oxobutyrate is comparable to its primary substrates, but as the chain length increases, the efficiency can decrease. The regulation of substrate availability is a key control point for BCKDH activity in different tissues. nih.gov

Cytochrome P450BM-3 (CYP102): This enzyme demonstrates a clear substrate preference based on chain length for omega-oxo fatty acids. The rates of oxidation to the corresponding diacids follow the order: C16 > C18 ≈ C14 > C12. nih.gov This indicates that while 1this compound is a substrate, it is processed at a slower rate than its longer-chain counterparts. nih.gov

2-Keto Acid Decarboxylases (KDCs): The substrate specificity of KDCs is often broad. For example, the KdcA from Lactococcus lactis shows the highest activity towards branched-chain alpha-keto acids like α-ketoisocaproate (KICA), but it can also decarboxylate a variety of other keto acids. asm.org Efforts in protein engineering have successfully altered the substrate specificity of enzymes like L-amino acid deaminases and leucine (B10760876) dehydrogenase to improve their catalytic efficiency (kcat/Km) towards bulkier and longer-chain alpha-keto acids. nii.ac.jptandfonline.com This demonstrates the inherent plasticity of these enzyme families and their potential to evolve new specificities.

| Enzyme | Substrate | Kinetic Observation | Reference |

|---|---|---|---|

| CYP102 (P450BM-3) | Omega-oxo fatty acids (C12-C18) | Reaction rates: C16 > C18 ≈ C14 > C12 | nih.gov |

| KdcA (L. lactis) | Various α-keto acids | Highest activity with branched-chain α-keto acids (e.g., KICA) | asm.org |

| BCKDH Complex | Branched-chain α-keto acids | Generally high affinity (low Km) for canonical substrates | wikipedia.org |

| Engineered Leucine Dehydrogenase (A113G mutant) | Phenylpyruvate | Gained activity towards bulky aromatic keto acids | nii.ac.jp |

Structural Biology of Relevant Enzymes (e.g., Active Site Analysis, Mutagenesis)

The three-dimensional structure of an enzyme determines its function, with the active site being the region where substrate binding and catalysis occur. libretexts.orgkhanacademy.org For enzymes acting on alpha-keto acids, the architecture of the active site dictates substrate specificity.

The active site is a pocket or groove on the enzyme's surface composed of specific amino acid residues. khanacademy.org These residues create a unique chemical environment tailored to bind a specific substrate and facilitate its chemical transformation. libretexts.orgkhanacademy.org For enzymes that need to accommodate long aliphatic chains like that of this compound, the active site often features a hydrophobic tunnel or a large binding pocket.

Site-Directed Mutagenesis: This technique is a powerful tool for probing the roles of specific amino acid residues in the active site. nih.gov By changing residues predicted to interact with the substrate, researchers can alter an enzyme's substrate specificity.

Leucine Dehydrogenase: In one study, residues within the substrate-binding pocket of leucine dehydrogenase from Bacillus stearothermophilus were mutated to increase its tolerance for larger hydrophobic substrates. Combining several mutations (e.g., 102-105GlnLysPro→MetValSer and 236-237AlaAla→GlyGly) resulted in a 55-fold improvement in kcat for α-ketoisocaproate, demonstrating that rational engineering can broaden substrate specificity. nii.ac.jpnih.gov

ω-Transaminase: Similarly, site-directed mutagenesis of a Gibberella zeae transaminase at sites S214A, F113L, and V60A alleviated steric hindrance, improving its activity toward bulkier α-keto acids. sci-hub.se

Keto Acid Decarboxylases: A patent describes engineering KDC enzymes for altered specificity towards long-chain 2-ketoacids by mutating residues within the active site or up to 8 Å away from it. google.com

Structural Analysis: The crystal structure of the branched-chain keto acid decarboxylase (KdcA) from Lactococcus lactis reveals a homodimeric assembly, which is different from the typical tetrameric structure of other TPP-dependent decarboxylases. asm.org Modeling the active site of such enzymes with long-chain substrates like this compound can help identify key residues that form the hydrophobic binding pocket and are responsible for positioning the substrate for catalysis. For CYP52A21, the active site is described as a narrow channel that restricts access to the terminal end of the fatty acid chain, controlling the regioselectivity of the hydroxylation reaction. nih.govnih.gov

Computational Studies of Enzymatic Reaction Mechanisms

Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) and molecular docking, provide invaluable insights into the dynamic processes of enzyme catalysis at an atomic level. nih.govnih.gov These approaches can model transition states and reaction intermediates that are often too transient to be observed experimentally. nih.gov

QM/MM Simulations: This hybrid method is widely used to study enzymatic reactions. nih.gov A small, electronically significant part of the system (the active site and substrate) is treated with high-level quantum mechanics, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics. nih.govrsc.org

Decarboxylation Mechanisms: QM/MM studies on α-keto acid-dependent dioxygenases have elucidated the catalytic cycle, confirming that the rate-determining step after O2 binding is the attack of oxygen on the α-keto position, leading to an irreversible decarboxylation and the formation of a highly reactive iron(IV)-oxo species. rsc.org Similar studies on other decarboxylases have explored the free energy barriers of the reaction, helping to explain the immense rate acceleration achieved by enzymes. acs.orgnih.gov

Non-heme Iron Halogenases: For enzymes like HctB, a non-heme iron halogenase, QM/MM studies have investigated how substrate positioning within the active site channels dictates the chemoselectivity between hydroxylation and halogenation. frontiersin.org

Molecular Docking: This computational technique predicts the preferred binding orientation of a substrate within an enzyme's active site. mdpi.com Docking studies on ω-transaminases have been used to rationalize the effects of mutations, showing how changes in active site residues can reduce steric clashes and improve binding of bulky keto acid substrates. sci-hub.se For tyrosine decarboxylase, docking was used to understand substrate selectivity among different aromatic amino acids. frontiersin.org Similar docking studies could be performed to model the binding of this compound into the active sites of KDCs or BCKDH to predict key binding interactions and guide future mutagenesis experiments.

Investigation of Biological Activities in Model Systems

Antimicrobial Properties in In Vitro Models

2-Oxododecanoic acid has demonstrated notable antimicrobial activity in laboratory settings.

Studies have identified this compound and its derivatives as possessing antibacterial properties. For instance, dodecanoic acid, a related compound, is known for its strong bactericidal capabilities. ebi.ac.uk While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of bacteria is not extensively detailed in the provided results, the general class of medium-chain fatty acids and their derivatives have shown efficacy. researchgate.net For example, the antibacterial activity of various organic acids has been demonstrated against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The effectiveness of these compounds is often attributed to their ability to disrupt the bacterial cell membrane. mdpi.com

A study involving metabolites from Staphylococcus aureus identified 10-Oxododecanoic acid and 12-Ethoxy-1this compound, showing the relevance of oxo-fatty acids in bacterial biochemistry. researchgate.net Another study on Ricinus communis leaf extract, which contained various fatty acids, demonstrated antibacterial activity against strains like Bacillus cereus, Pseudomonas aeruginosa, and Escherichia coli. phcogj.com

Table 1: Antibacterial Activity of Related Compounds

| Compound/Extract | Test Organism | Activity |

|---|---|---|

| Methanolic extract of Staphylococcus aureus | Escherichia coli | High activity (9.28±0.05) researchgate.net |

| Ricinus communis leaf extract | Bacillus cereus | MIC: 1.56 mg/mL phcogj.com |

| Ricinus communis leaf extract | Pseudomonas aeruginosa | MIC: 3.13 mg/mL phcogj.com |

| Ricinus communis leaf extract | Escherichia coli | MIC: 6.25 mg/mL phcogj.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The antifungal potential of this compound and related compounds has also been a subject of investigation. Volatile organic compounds from Staphylococcus aureus, which include various fatty acids, have been shown to be highly effective in suppressing the growth of Aspergillus terreus. orientjchem.orgresearchgate.net

In one study, the methanolic extract of Staphylococcus aureus showed a significant zone of inhibition against Aspergillus terreus (6.08±0.29 mm). orientjchem.org Similarly, volatile compounds from Morganella morganii were effective against Aspergillus terreus (5.613±0.23). impactfactor.org While these studies point to the antifungal potential of fatty acids produced by microorganisms, specific data on this compound's antifungal activity is limited. However, the broader class of fatty acids and their derivatives are recognized for their antimicrobial effects, including against fungi. scielo.br

Roles in Cellular Metabolism and Signaling Pathways

This compound is implicated in fundamental cellular metabolic and signaling processes.

As a medium-chain keto acid, this compound is involved in lipid metabolism. foodb.cahmdb.ca It is an intermediate in fatty acid biosynthesis. metabolomicsworkbench.orghmdb.casmpdb.ca The metabolism of fatty acids is a critical source of energy for cells and is tightly regulated by a network of enzymes. numberanalytics.comnih.govfrontiersin.org

In the context of fatty acid synthesis, 3-Oxododecanoic acid is formed from malonic acid and capric acid through the action of enzymes like fatty acid synthase. hmdb.ca It can then be converted to (R)-3-hydroxydodecanoic acid. hmdb.ca The regulation of enzymes such as acetyl-CoA carboxylase (ACC) and carnitine palmitoyltransferase (CPT) is crucial in balancing fatty acid synthesis and oxidation. nih.govmdpi.com Studies in mouse models have shown that alterations in fatty acid pathways, including a notable increase in 3-oxododecanoic acid, can occur in conditions like obesity. frontiersin.org

The influence of fatty acids on protein turnover has been observed in cellular models. For instance, in C2C12 myotubes, certain fatty acids like eicosapentaenoic acid (EPA) have been shown to stimulate protein synthesis and decrease protein breakdown. frontiersin.org While direct evidence for this compound's role in protein synthesis and degradation is not explicitly detailed, the broader context of metabolic control suggests a potential influence. Cellular energy status, which can be affected by fatty acid metabolism, is a key regulator of protein synthesis. nih.gov The mTORC1 signaling pathway, a central regulator of protein synthesis, is sensitive to cellular nutrient and energy levels. nih.gov

Fatty acid oxidation is a major pathway for ATP production, thus directly impacting the cellular energy status. numberanalytics.com The complete oxidation of a fatty acid molecule yields a significant amount of ATP. numberanalytics.com 2-Oxo acid dehydrogenase complexes are crucial in cellular energy metabolism, acting as sensors and transmitters of metabolic balance. nih.gov These complexes are involved in the oxidation of 2-oxo acids, which are fundamental metabolites in energy-producing pathways. genome.jp

The availability of metabolic substrates like fatty acids influences the choice between energy production pathways, such as oxidative phosphorylation and glycolysis. researchgate.net In certain conditions, cells can utilize fatty acids as an alternative energy source when glucose metabolism is impaired. The interaction between fatty acid oxidation and other metabolic pathways like glycolysis is essential for maintaining energy homeostasis. numberanalytics.com

Interaction with Molecular Targets in Biological Assays (e.g., Enzyme Inhibition, Receptor Activation)

The investigation into the specific interactions of this compound with molecular targets, such as enzymes and receptors, in biological assays is a critical area of research to elucidate its mechanism of action. However, based on a comprehensive review of the available scientific literature, there is currently a lack of specific data detailing the direct inhibitory or activational effects of this compound on particular molecular targets.

While studies have been conducted on structurally related compounds, the direct molecular interactions of this compound remain to be specifically characterized. Research on other 2-oxo acids has indicated potential for enzyme inhibition. For example, compounds like 2-oxo-4-methylpentanoate and 2-oxo-3-methylbutanoate have been shown to competitively inhibit enzymes such as citrate (B86180) synthase and pyruvate (B1213749) dehydrogenase. portlandpress.com These findings suggest that 2-oxo acids as a class of molecules can interact with key metabolic enzymes. However, specific inhibition constants (Ki) or IC50 values for this compound against these or other enzymes are not reported in the reviewed literature.

Similarly, the activation of specific receptors by this compound has not been documented. The parent compound, lauric acid, is known to have various biological activities, but this information does not directly translate to its 2-oxo derivative. researchgate.net

Therefore, a definitive profile of this compound's activity in terms of enzyme inhibition or receptor activation is not available at this time. Further focused research, including high-throughput screening and specific enzymatic and receptor-binding assays, is required to identify and characterize its molecular targets.

Data Tables

No specific data on enzyme inhibition or receptor activation for this compound was found in the reviewed literature. Therefore, no data tables can be generated at this time.

Derivatives of 2 Oxododecanoic Acid and Structure Activity Relationship Sar Studies in Research

Design and Synthesis of Novel Analogs and Derivatives of 2-Oxododecanoic Acid

The synthesis of novel analogs and derivatives of this compound is a significant area of research, driven by the quest for new therapeutic agents. Scientists have developed various synthetic strategies to modify the core structure of this compound, aiming to enhance its biological activity and explore its therapeutic potential.

One common approach involves the modification of the carboxylic acid group at the C-21 position. For instance, researchers have synthesized derivatives by esterification with different alcohols or amidation with various amines. mdpi.com Another strategy involves substitution reactions, such as reacting fusidic acid with 2-nitrobenzyl bromide under alkaline conditions to create new analogs. mdpi.com

The synthesis of indole (B1671886) diketopiperazine alkaloids (indole DKPs) has also been explored, leading to three analogs of indole DKPs. frontiersin.org Additionally, new semi-synthetic derivatives of deoxycholic acid (DCA) have been created, featuring 2-cyano-3-oxo-1-ene, 3-oxo-1(2)-ene, or 3-oxo-4(5)-ene moieties in ring A and 12-oxo or 12-oxo-9(11)-ene moieties in ring C. nih.gov

Researchers have also designed and synthesized novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as potential anticancer and antimicrobial candidates. rsc.org Similarly, new oxadiazole derivatives have been prepared by reacting phenyl hydrazine (B178648) and acetic anhydride (B1165640) to furnish 2,4-dimethyl-4-phenyloxadiazole, which is then reacted with a series of aromatic aldehydes. scirp.org

Structure-Activity Relationship Analysis for Biological Activity (e.g., Enzyme Inhibition, Antimicrobial Effects)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These studies provide valuable insights for the design of more potent and selective drugs.

For instance, SAR studies on 2-amino-8-oxodecanoic acid (Aoda) derivatives, which are found in natural histone deacetylase (HDAC) inhibitors, have revealed important structural features for their activity. nih.gov The ketone zinc binding group in a small acyclic lead molecule was identified as a key component for HDAC inhibition. nih.gov Further optimization of this lead resulted in potent, low molecular weight, and selective non-hydroxamic acid HDAC inhibitors. nih.gov

In the context of antimicrobial activity, SAR studies of indole diketopiperazines (DKPs) have shown that the indole DKP skeleton significantly affects their activity. frontiersin.org Specific substitutions on this skeleton can lead to compounds with potent antibacterial activity. frontiersin.org For example, compounds 3b and 3c were found to be the most active against four tested bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.94 to 3.87 μM. frontiersin.org

Similarly, SAR studies on fusidic acid derivatives have identified key structural elements for their antituberculosis activity. The 11-OH, 21-COOH, and lipid side chains were found to be necessary for activity. frontiersin.org Modifications at the 3-OH with short-chain alkyl or silicate (B1173343) esters and oximes, as well as replacing the acetoxy group at C-16 with a propionyloxy group, maintained the activity. frontiersin.org

The following table summarizes the antimicrobial activity of selected indole DKP derivatives:

| Compound | R | R1 | R2 | R3 | R4 | ClogP | MIC (μM) S. aureus | MIC (μM) B. subtilis | MIC (μM) P. aeruginosa | MIC (μM) E. coli |

| 1a | H | H | H | H | H | 1.83 | >57.9 | >57.9 | >57.9 | >57.9 |

| 1b | H | OCH3 | H | H | H | 2.13 | 27.5 | 27.5 | 27.5 | >55.0 |

| 1c | H | H | H | OCH3 | H | 2.13 | >55.0 | >55.0 | >55.0 | >55.0 |

| 1d | H | H | OCH3 | H | H | 2.13 | >55.0 | >55.0 | >55.0 | >55.0 |

| 1e | H | H | H | H | OCH3 | 2.13 | >55.0 | >55.0 | >55.0 | >55.0 |

| 3a | H | H | H | H | H | 2.05 | 3.87 | 1.94 | 3.87 | 1.94 |

| 3b | H | OCH3 | H | H | H | 2.35 | 1.94 | 0.97 | 1.94 | 0.97 |

| 3c | H | H | H | OCH3 | H | 2.35 | 0.97 | 0.97 | 1.94 | 0.97 |

| 3d | H | H | OCH3 | H | H | 2.35 | 1.94 | 1.94 | 3.87 | 1.94 |

Data sourced from Frontiers in Chemistry. frontiersin.org

Impact of Structural Modifications on Stability and Biological Performance in Research Contexts

Structural modifications of this compound and its derivatives can have a significant impact on their stability and biological performance. These modifications are often aimed at improving the pharmacokinetic properties of the compounds, such as their absorption, distribution, metabolism, and excretion (ADME), as well as enhancing their therapeutic efficacy.

For example, the synthesis of new stable chlorogenic acid (CA) derivatives can enhance its metabolic stability and biological activity. nih.gov CA itself is chemically unstable and can be degraded by various enzymatic processes. nih.gov By modifying its structure, researchers aim to create more stable analogs with improved biological effects. nih.gov

Similarly, post-translational modifications (PTMs) can affect the structure, function, and biological activities of proteins. nih.gov While the impact of some PTMs is well understood, for others it is less defined and can be protein-dependent. nih.gov Understanding how PTMs alter protein structure is crucial for the development of protein biopharmaceuticals. nih.gov

In the context of maslinic acid (MA), a pentacyclic triterpene acid, structural modifications are being explored to overcome its undesirable pharmacokinetic properties, such as high lipophilicity, which can limit its bioavailability. mdpi.com By modifying the structure of MA, researchers have identified several potential lead compounds with enhanced therapeutic characteristics. mdpi.com

The table below illustrates the effect of structural modifications on the α-glucosidase inhibitory activity of maslinic acid derivatives:

| Compound | R | R1 | IC50 (μM) |

| 140 | H | H | 205 |

| 141 | OH | H | >1000 |

| 142 | NH2 | H | 606 |

Data sourced from Molecules. mdpi.com

Application of Computational Chemistry Approaches to SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the structure-activity relationships (SAR) of bioactive molecules. These methods allow researchers to predict the biological activity of new compounds, understand their mechanism of action, and design more potent and selective drugs.

Molecular modeling, for example, can provide important information for the drug discovery process by allowing researchers to obtain specific properties of a molecule that can influence its interaction with a receptor. unifap.br Quantum-chemical calculations are a great source of molecular descriptors that can express many geometric and electronic properties of molecules and their interactions. unifap.br

In the context of this compound derivatives, computational approaches have been used to rationalize the observed activity profiles of new histone deacetylase (HDAC) inhibitors. researchgate.net By performing a computational-assisted SAR study, researchers were able to understand how different classes of compounds interact with the enzyme in the catalytic pocket. researchgate.net

Similarly, in silico studies have been used to investigate the antimicrobial activity of indole diketopiperazines (DKPs). frontiersin.org These studies have shown that some compounds have a significant binding affinity to the FabH protein from Escherichia coli, which is a key target enzyme in fatty acid synthesis in bacteria. frontiersin.org This suggests that these compounds are not only promising antibacterial agents but also potential FabH inhibitors. frontiersin.org

The use of in silico methods to predict the site of metabolism in phase I cytochrome-mediated reactions is another important application of computational chemistry in drug discovery. acs.org These methods can help chemists to identify positions in a molecule that should be protected to improve its metabolic stability. acs.org

Analytical Methodologies for Research on 2 Oxododecanoic Acid

Chromatographic Techniques for Detection and Quantification (e.g., GC-MS, HPLC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, 2-oxododecanoic acid, being a carboxylic acid with a relatively high molecular weight, is not inherently volatile. Therefore, a crucial step in GC-MS analysis is chemical derivatization, which converts the non-volatile analyte into a more volatile and thermally stable derivative. colostate.eduyoutube.comgcms.czjfda-online.com

A common derivatization strategy for α-keto acids like this compound involves a two-step process:

Oximation: The keto group is reacted with an oximation reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), to form an oxime. This step protects the keto group and prevents tautomerization. youtube.comresearchgate.net

Silylation: The carboxylic acid group and any other active hydrogens are then converted into trimethylsilyl (B98337) (TMS) esters and ethers using a silylation reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This significantly increases the volatility of the molecule. youtube.comresearchgate.net

The resulting derivative can then be readily separated on a GC column, typically a non-polar or medium-polarity column, and detected by a mass spectrometer. The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the carrier gas (mobile phase).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

HPLC-MS/MS has become the cornerstone for the analysis of a wide array of metabolites in complex biological fluids due to its high sensitivity, specificity, and applicability to non-volatile compounds. mdpi.com For this compound, reversed-phase HPLC is the most common separation mode. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve peak shape and ionization efficiency. nih.gov

While derivatization is not strictly necessary for HPLC-MS/MS analysis of this compound, it can be employed to enhance ionization efficiency and improve chromatographic retention. However, direct analysis of the underivatized acid is also feasible and often preferred to simplify sample preparation. The separation is achieved by a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased to elute compounds with increasing hydrophobicity.

Below is an interactive data table summarizing typical chromatographic conditions for the analysis of this compound and similar long-chain keto acids.

| Parameter | GC-MS | HPLC-MS/MS |

| Derivatization | Oximation (e.g., PFBHA) followed by Silylation (e.g., BSTFA) | Optional, but direct analysis is common |

| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms) | Reversed-phase C18 column |

| Mobile Phase | Inert carrier gas (e.g., Helium) | Gradient of water and organic solvent (e.g., acetonitrile/methanol) with acid modifier (e.g., formic acid) |

| Detection | Mass Spectrometry (Electron Ionization) | Tandem Mass Spectrometry (Electrospray Ionization) |

Mass Spectrometry Approaches for Structural Elucidation and Metabolomics Research

Mass spectrometry (MS) is an indispensable tool in the study of this compound, providing not only quantitative data but also crucial structural information. When coupled with chromatographic separation, it offers a powerful platform for both targeted and untargeted metabolomics studies.

Structural Elucidation using Collision-Induced Dissociation (CID):

Tandem mass spectrometry (MS/MS), particularly with collision-induced dissociation (CID), is a key technique for the structural elucidation of metabolites. wikipedia.orgnih.gov In a typical experiment, the protonated or deprotonated molecule of this compound is selected in the first mass analyzer and then subjected to collisions with an inert gas in a collision cell. The energy from these collisions causes the molecule to fragment in a predictable manner.

The fragmentation pattern of this compound is expected to be characteristic of its structure, containing both a carboxylic acid and a keto group. Common fragmentation pathways for long-chain fatty acids include the loss of water (H₂O) and successive losses of methylene (B1212753) (-CH₂) groups. The presence of the keto group at the C-2 position will influence the fragmentation, leading to specific product ions that can confirm its position. Analysis of these fragment ions allows for the unambiguous identification of the compound in complex mixtures.

Role in Metabolomics Research:

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. nih.govnih.gov Mass spectrometry-based metabolomics, particularly UPLC-MS/MS, is a powerful approach for this purpose. The analysis of this compound within a metabolomics workflow can provide insights into the fatty acid metabolism of an organism. Altered levels of this compound could be indicative of enzymatic dysregulation or metabolic stress. In untargeted metabolomics studies, the accurate mass and fragmentation spectrum of this compound can be compared against spectral libraries and databases for its identification in biological samples.

Utilization of Isotope-Labeled Standards in Quantitative Analysis

For accurate and precise quantification of this compound in complex biological matrices, the use of a stable isotope-labeled internal standard is the gold standard. acanthusresearch.compubcompare.aiclearsynth.comnih.govnih.gov

Principle of Stable Isotope Dilution Mass Spectrometry (SID-MS):

This technique involves adding a known amount of an isotopically labeled version of the analyte (e.g., deuterium-labeled this compound) to the sample at the earliest stage of sample preparation. nih.gov This internal standard is chemically identical to the endogenous analyte but has a higher mass due to the incorporated stable isotopes (e.g., ²H or ¹³C).

The key advantage is that the labeled internal standard behaves identically to the unlabeled analyte throughout the entire analytical process, including extraction, derivatization, chromatography, and ionization. Therefore, any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard to the same extent. The concentration of the endogenous analyte is then determined by measuring the ratio of the signal intensity of the analyte to that of the known amount of the internal standard. This approach effectively corrects for matrix effects and other sources of analytical variability, leading to highly accurate and precise quantification. acanthusresearch.com

While the commercial availability of a specific deuterated this compound may be limited, custom synthesis of such standards is a common practice in specialized research laboratories. acanthusresearch.com

Strategies for Addressing Analytical Interferences in Complex Biological Matrices

Biological matrices such as plasma, urine, and tissue extracts are incredibly complex, containing a vast number of endogenous and exogenous compounds that can interfere with the analysis of this compound. youtube.comnih.govresearchgate.net The most significant of these interferences is the "matrix effect" in LC-MS/MS. nih.govchromatographyonline.comlongdom.orgresearchgate.netnih.gov

Understanding Matrix Effects:

Matrix effects are the alteration of the ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix. nih.govchromatographyonline.comlongdom.orgresearchgate.netnih.gov This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which can lead to inaccurate quantification.

Strategies for Mitigation:

Several strategies can be employed to minimize or compensate for matrix effects:

Effective Sample Preparation: The primary goal of sample preparation is to remove as many interfering compounds as possible while efficiently extracting the analyte of interest. Common techniques include:

Protein Precipitation: Often the first step for plasma or serum samples, where a solvent like acetonitrile or methanol is used to precipitate and remove the bulk of proteins.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.

Solid-Phase Extraction (SPE): A highly effective and selective method where the analyte is retained on a solid sorbent while interferences are washed away. The choice of sorbent is critical for optimal cleanup.

Chromatographic Separation: Optimizing the HPLC conditions to achieve baseline separation of this compound from co-eluting matrix components is a powerful way to reduce matrix effects. This can involve adjusting the mobile phase gradient, using a different column chemistry, or employing ultra-high-performance liquid chromatography (UPLC) for improved resolution.

Use of Stable Isotope-Labeled Internal Standards: As discussed in the previous section, this is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. acanthusresearch.comclearsynth.comnih.govnih.gov

Matrix-Matched Calibration: When a stable isotope-labeled internal standard is not available, creating calibration curves in a blank matrix that closely matches the study samples can help to compensate for matrix effects. However, obtaining a truly "blank" matrix can be challenging for endogenous compounds.

The following table provides a summary of strategies to address analytical interferences.

| Strategy | Description |

| Protein Precipitation | Removal of proteins from plasma/serum using organic solvents. |

| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in immiscible liquids. |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent. |

| Chromatographic Optimization | Improving separation from interfering compounds. |

| Stable Isotope Dilution | Use of a labeled internal standard to correct for matrix effects. |

| Matrix-Matched Calibration | Preparation of calibration standards in a similar blank matrix. |

Future Research Directions and Potential Research Applications

Elucidation of Undiscovered Metabolic Pathways and Enzymes

While 2-oxododecanoic acid is recognized as an intermediate in fatty acid metabolism, there are still underexplored facets of its metabolic journey. nih.govhmdb.ca Future research will likely focus on identifying novel enzymes and pathways associated with its synthesis and degradation. The 2-oxocarboxylic acid metabolism pathway, in general, involves a complex interplay of dehydrogenases and aminotransferases, and further investigation is needed to pinpoint the specific enzymes that act on this compound. ontosight.ai The discovery of new metabolic routes could reveal previously unknown connections to other significant biochemical pathways.

A key area of investigation will be the exploration of enzymes analogous to those in the known 2-keto acid pathways. diva-portal.orgresearchgate.net For instance, the enzymes involved in the chain elongation of other 2-oxo acids, such as those in the biosynthesis of glucosinolates in Arabidopsis, could provide clues to the enzymes responsible for the formation of this compound. oup.com The identification of specific synthases, hydratases, and dehydrogenases will be crucial for a complete understanding of its metabolic network. genome.jp

Development of this compound and its Analogs as Biochemical Probes

The unique structure of this compound makes it and its derivatives valuable tools for biochemical research. Synthetic analogs of this compound can be designed to act as probes to investigate metabolic pathways. researchgate.net These probes can be used to identify and characterize enzymes, as well as to study the flux through specific metabolic routes.

For example, analogs containing reporter groups, such as fluorescent tags or isotopes, could be synthesized to trace the metabolic fate of this compound within cells and organisms. The synthesis of such analogs often involves multi-step processes, including reactions like cross-metathesis. researchgate.net Furthermore, the development of this compound-based inhibitors could be instrumental in studying the function of specific enzymes involved in fatty acid metabolism, similar to how other oxo-fatty acid analogs have been used to inhibit enzymes like phospholipase A2. researchgate.net

Optimization of Biocatalytic Production for Research and Industrial Scales

The demand for this compound for research and potential industrial applications necessitates the development of efficient and sustainable production methods. Biocatalysis, using whole cells or purified enzymes, presents a promising green alternative to traditional chemical synthesis. sciepublish.com

Recent advancements have demonstrated the successful biocatalytic conversion of fatty acids to α-ketoacids, including the production of 2-oxodecanoic acid with high conversion rates. nih.govresearchgate.net These processes often employ enzyme cascades, where multiple enzymes work in concert to carry out a series of reactions. nih.govd-nb.info Future research will focus on optimizing these biocatalytic systems by:

Enzyme Engineering: Improving the stability, activity, and substrate specificity of key enzymes through protein engineering. nih.gov

Pathway Optimization: Fine-tuning the expression levels of enzymes within a cascade to maximize product yield and minimize the accumulation of intermediates. nih.gov

| Enzyme | Function | Source Organism (Example) |

|---|---|---|

| P450 Monooxygenase | α-hydroxylation of fatty acids | Clostridium acetobutylicum nih.gov |

| α-Hydroxyacid Oxidase | Oxidation of α-hydroxyacids to α-ketoacids | Not specified nih.gov |

| (R)-2-Keto Acid Reductase | Stereoselective reduction of 2-keto acids | Not specified d-nb.info |

| Glucose Dehydrogenase | Cofactor regeneration | Escherichia sibiricum d-nb.info |

Exploration of Novel Biological Roles in Diverse Model Systems and Organisms

The biological functions of this compound are not yet fully understood. While its role as a metabolic intermediate is established, it may possess other, as-yet-undiscovered biological activities. Future research will likely involve studying the effects of this compound in a variety of model organisms, from bacteria and yeast to more complex systems like C. elegans, Drosophila, and mammalian cell cultures. nih.gov

This research could uncover roles in cellular signaling, regulation of gene expression, or as a precursor for the biosynthesis of other bioactive molecules. ontosight.ai For instance, some fatty acid derivatives have been shown to have antimicrobial or anti-inflammatory properties. nih.gov Investigating whether this compound or its metabolites exhibit similar activities could open up new avenues for therapeutic development. The study of its analogs in different biological contexts can also provide insights into structure-activity relationships. nih.gov

Advancement of Analytical Techniques for Trace Analysis in Complex Research Samples

To fully elucidate the metabolic pathways and biological roles of this compound, sensitive and specific analytical methods are required for its detection and quantification in complex biological matrices. The trace amounts of such metabolites in samples pose a significant analytical challenge. researchgate.net

Q & A

Q. What are the established synthetic routes for 2-Oxododecanoic acid, and what methodological considerations ensure reproducibility?

The primary synthesis method involves Claisen condensation between diethyl oxalate and a C11 aliphatic ethyl ester (e.g., ethyl undecanoate), followed by hydrolysis and decarboxylation under acidic reflux conditions. Critical parameters include stoichiometric control of diethyl oxalate, reaction temperature (typically 80–100°C), and reflux duration (6–12 hours). Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity .

Q. How do structural features of this compound influence its physicochemical properties?

The compound’s amphiphilic nature arises from its carboxylic acid group and 12-carbon alkyl chain , enabling micelle formation in aqueous environments. Chain length directly impacts solubility: shorter-chain 2-oxoacids (e.g., 2-Oxohexanoic acid) are water-soluble, while longer-chain derivatives like this compound require organic solvents (e.g., DMSO, ethanol) for dissolution. Systematic studies using NMR and FT-IR confirm these trends .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

Q. What safety protocols are critical when handling this compound in laboratory settings?

While not classified as hazardous, standard precautions include:

- Using gloves and goggles to avoid skin/eye contact.

- Conducting reactions in fume hoods to minimize inhalation of organic vapors.

- Storing the compound in airtight containers at 4°C to prevent oxidation .

Q. How does this compound compare structurally and functionally to other 2-oxoacids in metabolic pathways?

As part of the 2-oxoacid family , it shares a reactive α-keto group critical for decarboxylation and transamination. However, its longer chain length confers unique roles in lipid-like assemblies and membrane interactions, unlike shorter analogs (e.g., pyruvic acid) that dominate central carbon metabolism .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported chain-length specificity of this compound in glucosinolate biosynthesis?

Q. How can researchers optimize experimental designs to mitigate solubility challenges in studies involving this compound?

Strategies include:

Q. What mechanisms underlie the photochemical reactivity of this compound in prebiotic chemistry studies?

Under UV light, the α-keto group undergoes Norrish-type photo-cleavage , generating radicals that drive oligomerization. Experimental validation involves:

Q. How do isotopic labeling techniques enhance metabolic flux analysis of this compound?

¹³C-labeled this compound enables precise tracking of carbon flow into fatty acid elongation cycles. Methodological steps:

Q. What computational approaches predict the interaction of this compound with lipid bilayers?

Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.